molecular formula C12H15NO3 B8794528 4-Hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde

4-Hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde

Cat. No. B8794528
M. Wt: 221.25 g/mol
InChI Key: MGYKKHCIAHJEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde

InChI

InChI=1S/C12H15NO3/c14-9-10-1-2-12(15)11(7-10)8-13-3-5-16-6-4-13/h1-2,7,9,15H,3-6,8H2

InChI Key

MGYKKHCIAHJEHG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bis(cyclopentadienyl)zirconium chloride hydride (4.29 g, 16.27 mmol) was added portionwise over 10 min to a solution of 4-hydroxy-N-methoxy-N-methyl-3-(morpholinomethyl)benzamide (3.8 g, 13.56 mmol) in THF (50 mL), under N2 whilst maintaining the temperature below 20° C. Stirred for 2 h, quenched with saturated potassium sodium tartrate, extracted with EtOAc (3×100 mL), washed with more saturated potassium sodium tartrate and brine, dried (Na2SO4), filtered and evaporated in vacuo. Purified by flash chromatography with EtOAc as eluent to give the sub-title compound as a colourless oil. Yield: 2.1 g
Name
4-hydroxy-N-methoxy-N-methyl-3-(morpholinomethyl)benzamide
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.29 g
Type
catalyst
Reaction Step One

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